4-Ethoxy-3'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

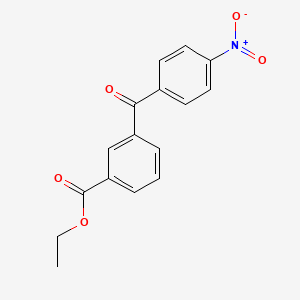

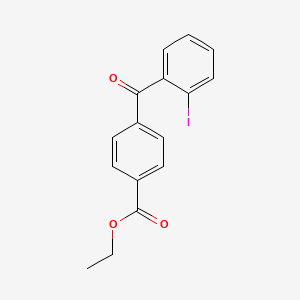

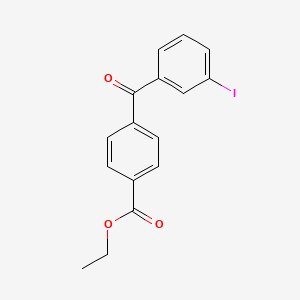

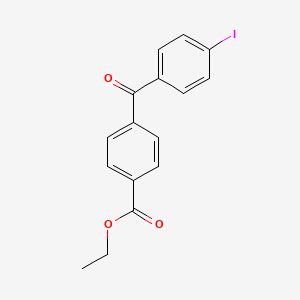

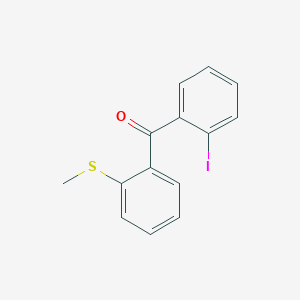

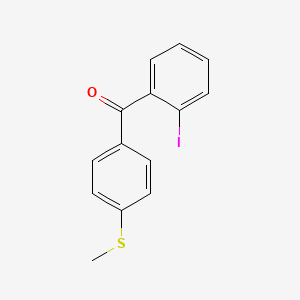

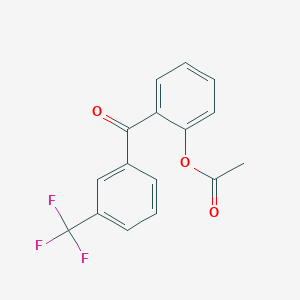

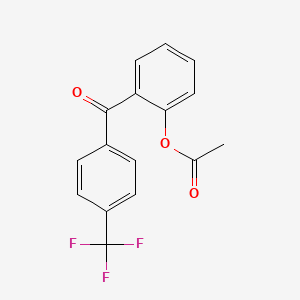

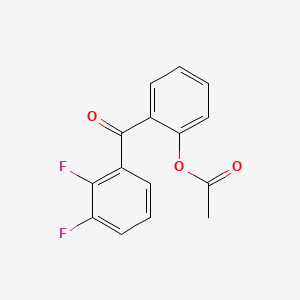

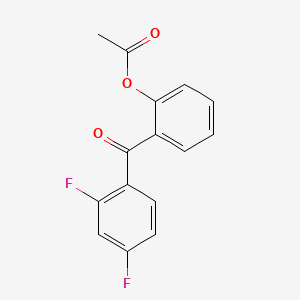

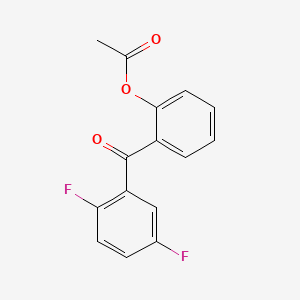

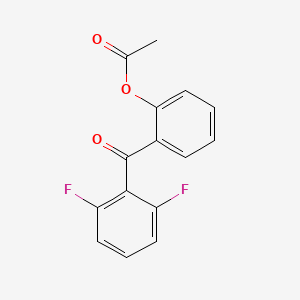

“4-Ethoxy-3’-iodobenzophenone” is an organic compound that belongs to the family of benzophenone derivatives. It has a molecular weight of 352.17 . The IUPAC name for this compound is (4-ethoxyphenyl) (3-iodophenyl)methanone .

Molecular Structure Analysis

The molecular structure of “4-Ethoxy-3’-iodobenzophenone” can be represented by the linear formula C15H13IO2 . The InChI code for this compound is 1S/C15H13IO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 .

Aplicaciones Científicas De Investigación

Chemical Analysis and Environmental Impact

- A study by Wahlberg et al. (1990) developed a method for determining nonylphenol and nonylphenol ethoxylates, compounds related to 4-Ethoxy-3'-iodobenzophenone, in water, sludge, and biota, indicating its relevance in environmental monitoring and chemical analysis (Wahlberg, Renberg, & Wideqvist, 1990).

- León et al. (2014) isolated similar compounds in their study on the chemical composition of Protea hybrid ‘Susara’, highlighting the potential agricultural and industrial applications of such compounds (León et al., 2014).

Applications in Organic Synthesis and Catalysis

- Saka et al. (2013) synthesized new phthalocyanine complexes derived from similar compounds, exploring their use in catalyzing cyclohexene oxidation, which has implications in organic synthesis and industrial processes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

- Zimmerman et al. (1988) investigated the degradation of a non-phenolic aryl glycerol-β-aryl ether, structurally related to 4-Ethoxy-3'-iodobenzophenone, by Streptomyces cyaneus, an insight into biodegradation processes and potential applications in waste treatment and environmental restoration (Zimmerman, Umezawa, Broda, & Higuchi, 1988).

Photoprotective and Pharmaceutical Applications

- Research by Ghazipura et al. (2017) on benzophenone-3, a structurally similar compound, highlighted its use in skincare products and potential reproductive toxicity, suggesting implications for its safe use in consumer products and pharmaceuticals (Ghazipura, McGowan, Arslan, & Hossain, 2017).

Other Relevant Studies

- Mishra and Misra (1986) used a related compound for the protection of exocyclic amino groups in nucleosides, indicating its potential in biochemistry and molecular biology (Mishra & Misra, 1986).

- Aminah et al. (2018) isolated similar phenolic compounds from Dioscorea hispida, demonstrating their potential as antioxidants in food preservation and pharmaceutical industries (Aminah et al., 2018).

Propiedades

IUPAC Name |

(4-ethoxyphenyl)-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKVBOCAECOAMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3'-iodobenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.